molecular formula C22H32NO11P B1247343 Fosbretabulin tromethamine CAS No. 404886-32-4

Fosbretabulin tromethamine

Numéro de catalogue B1247343
Numéro CAS: 404886-32-4
Poids moléculaire: 517.5 g/mol
Clé InChI: FIDMEHCRMLKKPZ-YSMBQZINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosbretabulin Tromethamine is the tromethamine salt form of prodrug fosbretabulin, a water-soluble phosphate derivative of a stilbenoid phenol derived from the African bush willow (Combretum caffrum) with antineoplastic activities. Upon administration, fosbretabulin is dephosphorylated to its active metabolite, combretastatin A4, which targets and binds to tubulin dimers and prevents microtubule polymerization, thereby resulting in mitotic arrest and apoptosis in endothelial cells. As apoptotic endothelial cells detach from their substrata, tumor blood vessels collapse;  the acute disruption of tumor blood flow may result in tumor necrosis.

Applications De Recherche Scientifique

Vascular Disrupting Agent in Cancer Treatment

Fosbretabulin tromethamine is primarily recognized for its role as a vascular disrupting agent in cancer treatment. This type of drug damages the blood vessels of cancer tumors, leading to central necrosis. It has demonstrated activity against anaplastic thyroid cancer in both orthotopic xenograft models and Phase I/II trials, often used in combination with carboplatin and paclitaxel therapy (Granata, Locati, & Licitra, 2014).

Mechanism of Action

The active metabolite of fosbretabulin, combretastatin A4, targets and binds to tubulin dimers, inhibiting microtubule polymerization. This leads to mitotic arrest and apoptosis in endothelial cells. The result is a collapse of tumor blood vessels and potential tumor necrosis (Fosbretabulin Tromethamine, 2020).

Application in Ovarian Cancer

A randomized Phase II study focused on the use of fosbretabulin with bevacizumab in recurrent ovarian, tubal, or peritoneal carcinoma. Fosbretabulin's ability to selectively target tumor vasculature, combined with antiangiogenesis agents like bevacizumab, showed potential in preventing revascularization during and after treatment with vascular disrupting agents (Monk et al., 2016).

Use in Non-Small-Cell Lung Cancer

Fosbretabulin has been evaluated in a study for its safety when combined with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer. The combination appeared to be a tolerable regimen with an acceptable toxicity profile (Garon et al., 2016).

Effectiveness in Anaplastic Thyroid Carcinoma

A phase II trial focused on the efficacy and safety of fosbretabulin in patients with advanced anaplastic thyroid carcinoma. The study aimed to determine if fosbretabulin could alter the natural history of the disease by extending median survival. While there were no objective responses with single-agent fosbretabulin, it was well tolerated, and some patients survived more than 6 months (Mooney et al., 2009).

Propriétés

Numéro CAS

404886-32-4

Nom du produit

Fosbretabulin tromethamine

Formule moléculaire

C22H32NO11P

Poids moléculaire

517.5 g/mol

Nom IUPAC

2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-;

Clé InChI

FIDMEHCRMLKKPZ-YSMBQZINSA-N

SMILES isomérique

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

SMILES canonique

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosbretabulin tromethamine
Reactant of Route 2
Fosbretabulin tromethamine
Reactant of Route 3
Fosbretabulin tromethamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fosbretabulin tromethamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fosbretabulin tromethamine
Reactant of Route 6
Fosbretabulin tromethamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.